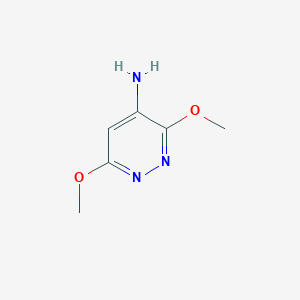
n-Butyldimethylsilane
Overview
Description
n-Butyldimethylsilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of silane derivatives. For instance, the synthesis of polydimethylsiloxane derivatives with various functional end groups is described, which involves processes that might be applicable to the synthesis of this compound .
Synthesis Analysis
The papers provided do not specifically mention this compound, but they do detail synthetic routes for related silane and siloxane compounds. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane involves a multi-step process including hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . Similarly, the synthesis of α-butyl-omega-{3-[2-hydroxy-3-(N-methyl-N-hydroxyethylamino)propoxy]propyl}polydimethylsiloxane is achieved through anionic ring-opening polymerization, hydrosilylation, and epoxy addition . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound is not analyzed in the provided papers. However, the papers do describe the characterization of synthesized compounds using techniques such as FTIR, 1H NMR, 13C NMR, and gel permeation chromatography . These techniques could be employed to analyze the molecular structure of this compound, should it be synthesized.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving this compound. However, they do mention the use of hydrosilylation, a reaction that is commonly used in the synthesis of silane compounds . This suggests that this compound could potentially undergo similar reactions, which could be explored in further research.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not covered in the provided papers. Nonetheless, the papers do discuss the characterization of related compounds, which includes the analysis of their physical and chemical properties through various analytical techniques . These techniques and analyses provide a foundation for understanding how one might go about analyzing the properties of this compound.
Safety and Hazards
Mechanism of Action
Target of Action
n-Butyldimethylsilane, with the chemical formula C6H16Si , is an organohydridosilane . It is primarily used as a chemical intermediate in various industrial processes
Action Environment
Safety data sheets suggest that it is ahighly flammable liquid and vapor , indicating that its stability and reactivity may be influenced by factors such as temperature and the presence of ignition sources.
properties
InChI |
InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSARRMUXPDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373812 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001-52-1 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



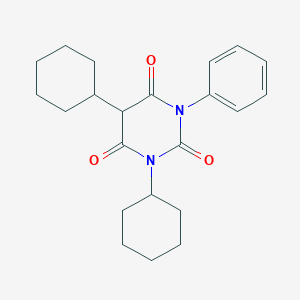


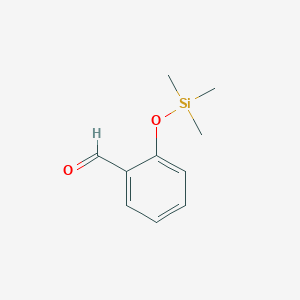
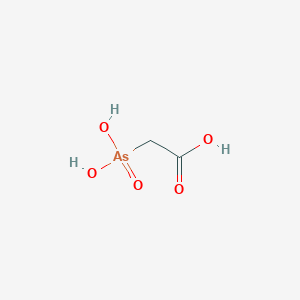

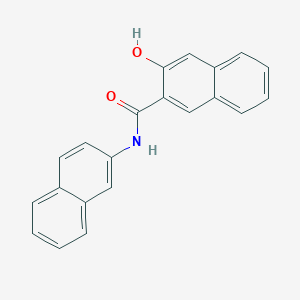
![Spiro[3.4]octane](/img/structure/B89794.png)
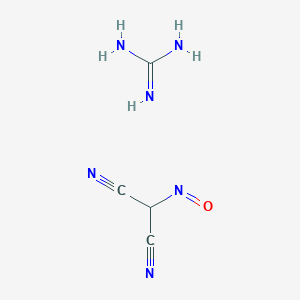
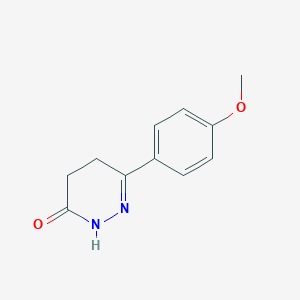
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)


